Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research and development in various scientific fields.
Preparation Methods
The synthesis of ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate with bromine in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide and potassium thiocyanate.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often require specific catalysts and reaction conditions to proceed efficiently.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides.
Scientific Research Applications
Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-neuroinflammatory agent.
Biological Research: The compound is used in studies involving the inhibition of endoplasmic reticulum stress and apoptosis in neuronal cells.
Industrial Applications: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate involves the inhibition of specific molecular pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses and inflammation . Additionally, it reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: This compound has shown effective 5-HT1A receptor potency and neuroprotective activities.
5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazines: These compounds are used as building blocks in medicinal chemistry and have shown potential in various therapeutic applications.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits. Its ability to inhibit multiple molecular pathways makes it a valuable compound for further research and development.
Biological Activity
Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate (CAS No. 1273563-76-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity based on current literature and experimental findings.
- Molecular Formula : C₈H₁₁BrN₄O₂
- Molecular Weight : 275.1 g/mol
- Structure : The compound features a triazolo-pyrimidine core which is often associated with various pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the [1,2,4]triazolo[1,5-a]pyrimidine scaffold. For example:
- Study Findings : A series of derivatives were synthesized and tested for antiproliferative activity against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . Among these compounds, specific derivatives exhibited significant inhibitory effects with IC50 values indicating their potency:
- Compound H12 showed IC50 values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), outperforming the standard drug 5-Fluorouracil (5-Fu).
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of critical signaling pathways:
- ERK Signaling Pathway : Compound H12 was reported to significantly inhibit the ERK signaling pathway by reducing the phosphorylation levels of key proteins such as ERK1/2 and AKT . This suggests a potential mechanism involving cell cycle arrest and apoptosis induction.
Anti-inflammatory Activity
In addition to anticancer properties, derivatives of triazolo-pyrimidines have been investigated for their anti-inflammatory effects:
- Inhibition of COX Enzymes : Some studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . For instance, certain pyrimidine derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib.
Summary of Biological Activities
Activity Type | Target Cell Lines | IC50 Values (μM) | Mechanism |
---|---|---|---|
Antiproliferative | MGC-803 | 9.47 | ERK pathway inhibition |
HCT-116 | 9.58 | ERK pathway inhibition | |
MCF-7 | 13.1 | ERK pathway inhibition | |
Anti-inflammatory | COX Inhibition | 0.04 | COX enzyme inhibition |
Case Studies
Several case studies have documented the synthesis and evaluation of various triazolo-pyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their biological activity against various cancer cell lines . The results indicated that modifications in the chemical structure significantly influenced biological activity.
- Structure–Activity Relationship (SAR) : Research has focused on understanding how different substituents on the triazolo-pyrimidine core affect its biological properties .
Properties
Molecular Formula |
C8H11BrN4O2 |
---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C8H11BrN4O2/c1-2-15-6(14)5-3-4-10-8-11-7(9)12-13(5)8/h5H,2-4H2,1H3,(H,10,11,12) |
InChI Key |
CKCHLXUDYACMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCNC2=NC(=NN12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.